(Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate
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Overview
Description
(Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a chlorinated carbon and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclopentyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-chloropyridine-3-carboxylic acid+cyclopentyl isocyanate→(Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with applications in chemical synthesis.
4-Chloropyridine: Used as an intermediate in the production of various organic compounds.
Uniqueness
(Cyclopentylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a carbamoyl group and a chlorinated pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-11-6-5-9(7-15-11)13(18)19-8-12(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLVRXYKOMMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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